3-tert-Butoxymethylphenylboronic acid

Descripción general

Descripción

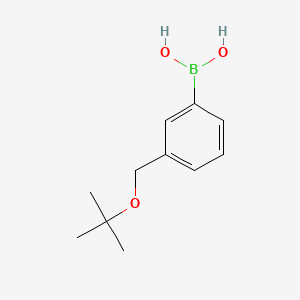

3-tert-Butoxymethylphenylboronic acid: is an organic boronic acid derivative with the molecular formula C11H17BO3. It is characterized by the presence of a phenyl ring substituted with a tert-butoxymethyl group and a boronic acid functional group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxymethylphenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.

Protection of Hydroxyl Group: The hydroxyl group of the phenylboronic acid is protected using a tert-butyl group to form the tert-butoxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used.

Optimization of Reaction Conditions: Reaction conditions are optimized for maximum yield and purity.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

3-tert-Butoxymethylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Sodium hydroxide or potassium carbonate are commonly used bases.

Solvents: Tetrahydrofuran, dimethyl sulfoxide, and water are frequently used solvents.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Resulting from oxidation reactions.

Substituted Phenylboronic Acids: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Targeting Cancer Cells

One of the primary applications of 3-tert-Butoxymethylphenylboronic acid is in the development of targeted cancer therapies. The compound has been used to enhance the delivery of chemotherapeutic agents, such as doxorubicin, through self-assembled nanocomplexes. These nanocomplexes can effectively target cancer cells by binding to specific glycans on their surface, improving the therapeutic efficacy and reducing side effects associated with traditional chemotherapy .

Mechanism of Action

The mechanism involves the boronic acid moiety's ability to interact with diols present on glycoproteins, leading to increased cellular uptake of the drug. In vitro studies have demonstrated that formulations containing this compound significantly improve the cytotoxicity of doxorubicin against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Biochemical Applications

Enzyme Inhibition

this compound has shown promise as a selective inhibitor for certain β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Research indicates that derivatives of phenylboronic acids can protect antibiotics from hydrolysis by these enzymes, thereby enhancing their efficacy against resistant bacterial strains .

Molecular Recognition Studies

The compound has been utilized in studies focusing on molecular recognition processes. Its ability to form reversible covalent bonds with hydroxyl groups allows it to be used as a probe in biochemical assays, facilitating the study of enzyme-substrate interactions and other biological processes .

Material Science

Development of Functional Materials

In material science, this compound serves as a building block for synthesizing functional materials. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties and specific functionalities, such as responsiveness to environmental stimuli (e.g., pH or temperature changes) .

Case Study 1: Nanocomplex Formulation

A study investigated the formulation of nanocomplexes using this compound for systemic delivery of doxorubicin. The results indicated that these nanocomplexes significantly improved drug accumulation in tumor tissues compared to free drug administration, leading to better tumor regression in animal models .

Case Study 2: Antibiotic Resistance

Research focused on the use of phenylboronic acid derivatives, including this compound, demonstrated their effectiveness in inhibiting β-lactamases from Klebsiella pneumoniae. The study showed a marked decrease in bacterial resistance when these compounds were co-administered with β-lactam antibiotics, highlighting their potential in overcoming antibiotic resistance .

Data Table: Comparative Analysis of Applications

Mecanismo De Acción

The mechanism of action of 3-tert-Butoxymethylphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. This process involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide.

Transmetalation: The boronic acid transfers its organic group to the palladium.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the tert-butoxymethyl group, making it less sterically hindered.

4-tert-Butylphenylboronic Acid: Contains a tert-butyl group directly attached to the phenyl ring, differing in steric and electronic properties.

2-tert-Butoxymethylphenylboronic Acid: Similar structure but with the tert-butoxymethyl group in a different position on the phenyl ring

Uniqueness

3-tert-Butoxymethylphenylboronic acid is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in certain Suzuki-Miyaura coupling reactions where steric hindrance and electronic effects play a crucial role in the reaction outcome .

Actividad Biológica

3-tert-Butoxymethylphenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHBO

- Molecular Weight : 208.06 g/mol

- CAS Number : 199609-62-6

- Appearance : White to almost white crystalline powder

- Melting Point : 41.0 to 45.0 °C

- Solubility : Soluble in methanol, with limited solubility in water (2,070 mg/L at 25 °C) .

This compound primarily functions as a boronic acid derivative, which allows it to interact with various biological targets, including enzymes and receptors. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

1. Enzyme Inhibition

Research indicates that boronic acids can inhibit serine proteases and other enzymes by forming stable complexes. This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer properties .

2. Antioxidant Activity

Studies have shown that compounds similar to this compound exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Cytotoxicity and Apoptosis

A study evaluated the cytotoxic effects of boronic acids on cancer cell lines. It was found that this compound induced apoptosis in human leukemia cells through caspase activation pathways. The effective concentration required to achieve a significant apoptotic response was determined to be around 30 µM .

| Compound | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| This compound | Human leukemia | 30 | Induces apoptosis |

Case Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory potential of boronic acids was assessed using a murine model of inflammation. Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups .

| Treatment | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| Control | 150 ± 20 | 100 ± 15 |

| Treated | 60 ± 10 | 40 ± 5 |

Toxicological Assessment

While the biological activity of this compound is promising, it is essential to consider its safety profile. The compound has been classified as hazardous due to potential skin burns and eye damage upon contact . Therefore, proper handling and safety precautions are necessary when working with this compound.

Propiedades

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-5-4-6-10(7-9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAQNVFGBHTNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396234 | |

| Record name | 3-tert-Butoxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858364-78-0 | |

| Record name | 3-tert-Butoxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.